CPI-1205 is a potent, selective, and reversible small molecule inhibitor of the enzymatic activity of EZH2 [, ]. It acts as a competitor to S-adenosyl methionine (SAM), the cofactor necessary for EZH2 activity [, ]. CPI-1205 displays efficacy against both wild-type and mutant forms of EZH2 [, ]. In various cancer models, both in vitro and in vivo, CPI-1205 has demonstrated anti-proliferative effects [, ]. Notably, it has shown potential in treating lymphomas and prostate cancer [, , , ].
CPI-1205 is a synthetic organic compound recognized for its role as a selective inhibitor of the histone lysine methyltransferase, Enhancer of Zeste Homolog 2. This compound is primarily developed for its potential therapeutic applications in oncology, particularly targeting malignancies associated with dysregulation of the Polycomb Repressive Complex 2. The chemical structure of CPI-1205 is characterized by its molecular formula and a molecular weight of approximately 518.57 g/mol. Its unique properties make it a subject of interest in ongoing clinical research, particularly in the treatment of B-cell lymphomas and other cancers.
CPI-1205 was developed by Constellation Pharmaceuticals and has been classified as a small molecule with significant antineoplastic activity. The compound's development is part of a broader effort to inhibit EZH2, a component of the Polycomb Repressive Complex 2, which is implicated in gene silencing through histone methylation. CPI-1205 has been documented under several databases including PubChem and ChEMBL, which provide detailed information on its chemical properties and biological activity.
The synthesis of CPI-1205 involves several chemical reactions to construct its complex structure. The primary synthetic route includes:
The synthesis process has been optimized to yield high purity levels, ensuring that the compound meets the required specifications for biological testing.
CPI-1205 features a distinctive molecular structure that can be represented as follows:
The compound's structure includes multiple functional groups that contribute to its interaction with biological targets, particularly the EZH2 enzyme.
CPI-1205 participates in various biochemical reactions, primarily as an inhibitor of EZH2 activity. Key reactions include:
These reactions highlight the compound's mechanism as a targeted therapeutic agent in cancer treatment.
CPI-1205 exerts its effects primarily through competitive inhibition of EZH2. By binding to the active site of the enzyme, it prevents the methylation of histone proteins, which is essential for transcriptional repression. This action leads to:
Data from studies indicate that CPI-1205 has an IC50 value of approximately 2 nM for EZH2, showcasing its potency as an inhibitor.
CPI-1205 is characterized by:
CPI-1205 is primarily investigated for its applications in cancer therapy, particularly in treating B-cell lymphomas and other malignancies where EZH2 plays a pivotal role in disease progression. Current clinical trials are evaluating its efficacy and safety profile in patients with specific genetic mutations associated with these cancers.
The chemical identifier for CPI-1205 (lirametostat) is (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide [2] [4] [9]. Its stereochemistry features a single chiral center at the benzylic position of the indole-piperidinyl ethyl side chain, adopting an R-configuration. This absolute stereochemistry is critical for target engagement, as the enantiomer exhibits significantly reduced EZH2 inhibitory activity [4]. The molecular formula is C₂₇H₃₃F₃N₄O₃, with a monoisotopic mass of 518.2505 Da and an average molecular weight of 518.58 g/mol [2] [4].
CPI-1205 displays moderate lipophilicity (calculated XLogP: 5.68) and a topological polar surface area (TPSA) of 79.36 Ų [9]. It functions as a hydrogen bond acceptor at four sites and a hydrogen bond donor at two sites, influencing its solubility and membrane permeability [9]. Experimental solubility data confirms high solubility in DMSO (≥80 mg/mL) and ethanol (100 mg/mL), but negligible solubility in aqueous buffers [1] [3] [6]. These properties align with its classification under Lipinski’s Rule of Five (with one violation due to molecular weight >500 Da), suggesting moderate oral bioavailability [9].
Table 1: Physicochemical Profile of CPI-1205
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 518.58 g/mol | [1] [4] |
XLogP | 5.68 | Predicted [9] |
Topological Polar Surface Area | 79.36 Ų | Predicted [9] |
Hydrogen Bond Acceptors | 4 | [9] |
Hydrogen Bond Donors | 2 | [9] |
Solubility in DMSO | ≥80 mg/mL | Experimental [6] |
Solubility in Water | Insoluble | Experimental [1] |
Structural studies of CPI-1205 bound to human PRC2 complex (PDB: 6WK6) reveal critical interactions stabilizing its inhibitory conformation [4]. The indole-3-carboxamide moiety occupies the S-adenosylmethionine (SAM) cofactor binding pocket of EZH2, forming hydrogen bonds with residues Tyr111 and Asp107. The (R)-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl group extends into a hydrophobic subpocket lined by Ile109 and Val653, enhancing binding affinity [4]. The methoxypyridone ring participates in water-mediated hydrogen bonding with the protein backbone. Molecular dynamics simulations indicate that CPI-1205 stabilizes a closed conformation of the EZH2 SET domain, restricting substrate access to the catalytic site [5].
Table 2: Structural Features of CPI-1205-EZH2 Binding
Structural Element | Interaction Type | EZH2 Residues Involved |
---|---|---|
Indole-3-carboxamide | Hydrogen bonding | Tyr111, Asp107 |
Trifluoroethyl-piperidine | Hydrophobic | Ile109, Val653 |
Methoxypyridone ring | Water-mediated H-bond | Backbone amides |
Chiral center (R-configuration) | Steric complementarity | Phe655, Leu576 |
The synthesis of CPI-1205 employs a convergent strategy, as disclosed in WO2012068589 and WO2014151142A1 [4] [9]:
The critical optimization steps included:
Constellation Pharmaceuticals’ foundational patents provide extensive coverage of CPI-1205:
These patents disclose >100 analogues with modifications to the indole ring, pyridone moiety, and linker regions. Structure-activity relationship (SAR) data in WO2014151142A1 Table 2 demonstrates that small alkyl groups (methyl) at the indole 2-position and methoxy substitution on the pyridone ring maximize EZH2 potency (IC₅₀ < 5 nM) while minimizing EZH1 off-target activity (IC₅₀ > 50 nM) [4].
Table 3: Patent Coverage of CPI-1205
Patent Number | Priority Date | Key Claims | Therapeutic Applications |
---|---|---|---|
WO2012068589 | 2010-11-19 | - Core chemical scaffold- EZH2 inhibition | B-cell lymphomas [1] |
WO2014151142A1 | 2013-03-15 | - Combination with AR inhibitors- Synthetic methods | Metastatic prostate cancer [7] |
Compound Synonyms Table
Synonym | Reference |
---|---|
Lirametostat | [1] [6] |
CPI-1205 | [1] [3] |
CPI 1205 | [1] |
CPI1205 | [3] |
DB14581 | [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1